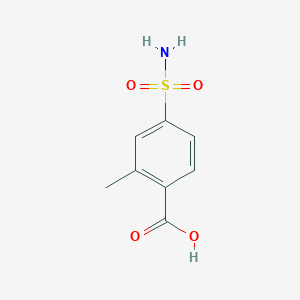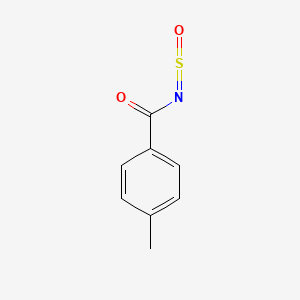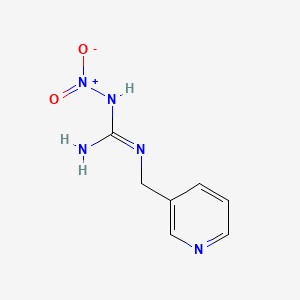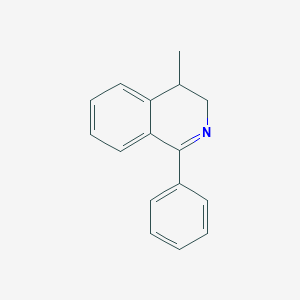
2-methyl-4-sulfamoylbenzoic acid
Vue d'ensemble
Description
2-methyl-4-sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid. It is known for its applications in organic synthesis and as a crosslinking reagent. The compound’s structure includes a methyl group at the second position and a sulfamoyl group at the fourth position on the benzoic acid ring, making it a unique and versatile chemical in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of 2-methyl-4-sulfamoylbenzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methyl and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under conditions like elevated temperatures and the presence of catalysts
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
2-methyl-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-methyl-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Sulfamoylbenzoic acid: Lacks the methyl group at the second position but shares the sulfamoyl group.
2-Methylbenzoic acid: Lacks the sulfamoyl group but has the methyl group at the second position.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid ring
Uniqueness: 2-methyl-4-sulfamoylbenzoic acid is unique due to the presence of both the methyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and industry .
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
2-methyl-4-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Clé InChI |
ZDNPPLMXXTWJHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B8718391.png)









![[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8718484.png)



